molecular formula C44H46N2O8 B12361078 (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

Cat. No.: B12361078
M. Wt: 730.8 g/mol
InChI Key: PSRHFDYURQNGIA-LRWQRLAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-1,2-cis-ACHC-OH is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group to the amine . The deprotection of the Fmoc group is usually carried out using a solution of 4-methylpiperidine in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of Fmoc-1,2-cis-ACHC-OH follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-1,2-cis-ACHC-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further reactions to occur .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Mechanism of Action

The mechanism of action of Fmoc-1,2-cis-ACHC-OH involves the protection of the amine group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amine to participate in further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-1,3-cis-ACHC-OH
  • Fmoc-1,4-cis-ACHC-OH
  • Fmoc-2-aminocyclohexanecarboxylic acid

Uniqueness

Fmoc-1,2-cis-ACHC-OH is unique due to its specific stereochemistry, which can influence the conformation and properties of the synthesized peptides. This makes it particularly useful for creating peptides with specific structural requirements .

Properties

Molecular Formula

C44H46N2O8

Molecular Weight

730.8 g/mol

IUPAC Name

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20+/m10/s1

InChI Key

PSRHFDYURQNGIA-LRWQRLAHSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.